![molecular formula C10H7N5O2 B2465752 8-aminobenzo[g]pteridine-2,4(1H,3H)-dione CAS No. 4713-68-2](/img/structure/B2465752.png)

8-aminobenzo[g]pteridine-2,4(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

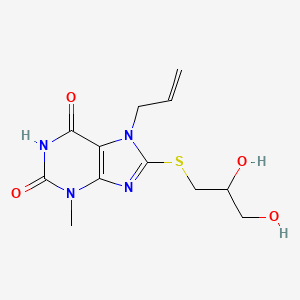

8-Aminobenzo[g]pteridine-2,4(1H,3H)-dione is a chemical compound with the molecular formula C10H7N5O2 . It has an average mass of 229.195 Da and a monoisotopic mass of 229.059967 Da .

Molecular Structure Analysis

The molecule contains a total of 26 bonds, including 19 non-H bonds, 13 multiple bonds, 2 double bonds, and 11 aromatic bonds . It also includes 3 six-membered rings, 2 ten-membered rings, 1 urea (-thio) derivative, 1 primary amine (aromatic), and 1 imide (-thio) .Physical And Chemical Properties Analysis

The physical and chemical properties of 8-aminobenzo[g]pteridine-2,4(1H,3H)-dione include a boiling point of 291.56°C at 760 mmHg . Unfortunately, the melting point listed is incorrect as it is listed as -348°C , which is not physically possible.Aplicaciones Científicas De Investigación

- Pteridines serve as essential constituents of oxidoreductase enzymes. They play crucial roles in growth processes and one-carbon metabolism .

- Research has explored benzo[g]pteridine-2,4(3H,10H)-diones (flavins) as potential antimalarial agents .

- Researchers have investigated the coordination ability of pteridine-2,4(1H,3H)-dithione with metal centers, such as palladium .

Enzyme Cofactors and Biological Pigments

Antimalarial Potential

Metal Complexes and Coordination Chemistry

Medicinal Chemistry

Safety and Hazards

Mecanismo De Acción

Target of Action

Pteridine systems, which this compound is a part of, are known to be coenzymatic constituents of oxidoreductase enzymes . These enzymes play essential roles in growth processes and the metabolism of one-carbon units .

Mode of Action

It is known that pteridine analogs have been evaluated as inhibitors for monoamine oxidase b and nitric oxide synthetase, which are involved in the pathology of neurodegenerative diseases . They have also been tested as a new kind of nonnucleoside adenosine kinase inhibitors .

Biochemical Pathways

Pteridine systems are involved in several biochemical pathways, including folate biosynthesis and pteridine metabolism . These pathways are potential therapeutic targets, and the variation of the substituents in pteridine systems has provided new synthetic and highly functionalized compounds with interesting properties .

Result of Action

Pteridine systems are known to play essential roles in growth processes and the metabolism of one-carbon units . They are also in clinical use as anticancer, antiviral, antibacterial, and diuretic drugs .

Propiedades

IUPAC Name |

8-amino-1H-benzo[g]pteridine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N5O2/c11-4-1-2-5-6(3-4)13-8-7(12-5)9(16)15-10(17)14-8/h1-3H,11H2,(H2,13,14,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCLWDYJJLLQWQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)N=C3C(=N2)C(=O)NC(=O)N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-aminobenzo[g]pteridine-2,4(1H,3H)-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(2-Fluorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid](/img/structure/B2465675.png)

![methyl 4-({4-[5-(1-naphthyl)-1H-pyrazol-3-yl]piperidino}sulfonyl)phenyl ether](/img/structure/B2465676.png)

![3-(4-chlorophenyl)-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-oxo-3,4-dihydro-1-phthalazinecarbohydrazide](/img/structure/B2465677.png)

![1-cyclopropyl-4-((1-(5-fluorobenzo[b]thiophene-2-carbonyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one](/img/structure/B2465680.png)

![1,2,3,4,5,5a,6,7,8,8a-Decahydrocyclopenta[d]azepine;hydrochloride](/img/structure/B2465683.png)

![N-(4-fluoro-3-nitrophenyl)-1-[(2-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2465684.png)

![N-(2-(dimethylamino)ethyl)-4-(ethylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2465687.png)

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2465689.png)

![2-{[(2,4-Dichlorophenyl)methyl]amino}butan-1-ol](/img/structure/B2465692.png)